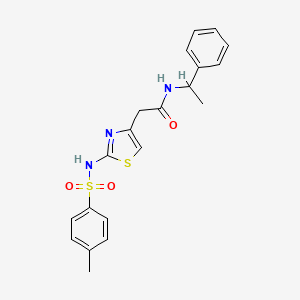

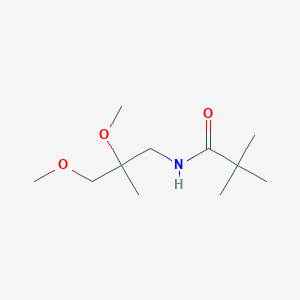

![molecular formula C18H14N6O2 B2760396 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide CAS No. 2034375-86-3](/img/structure/B2760396.png)

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide is a useful research compound. Its molecular formula is C18H14N6O2 and its molecular weight is 346.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Compounds with structures related to quinoxalines and triazin derivatives have been synthesized and evaluated for their biological activities, including potential as AMPA receptor antagonists, which are critical in neurological research and could lead to novel treatments for diseases associated with neurotransmitter regulation (D. Catarzi, et al., 2004). Furthermore, the synthesis and antimicrobial evaluation of fluoroquinolone derivatives highlight the ongoing interest in developing new antibiotics to combat resistant bacterial strains (S. Srinivasan, et al., 2010).

Novel Synthetic Pathways

Research also explores novel synthetic pathways to create derivatives of quinoxalines and related compounds, underscoring the chemical versatility and potential for generating diverse molecules with tailored properties for various scientific applications (O. S. Moustafa, 2000). These synthetic strategies enable the exploration of structure-activity relationships, contributing to the development of compounds with optimized biological activities.

Antimicrobial and Antifungal Activities

The design and synthesis of novel compounds for evaluating their antimicrobial and antifungal activities continue to be a significant area of research. Compounds structurally related to N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide have shown promise in this regard, indicating potential applications in developing new therapeutic agents against resistant strains of bacteria and fungi (B. S. Holla, et al., 2006).

Mecanismo De Acción

Target of Action

The primary target of this compound is D-amino acid oxidase (DAAO) . DAAO is a flavoenzyme that catalyzes the oxidation of D-amino acids, including D-serine, to the corresponding α-keto acids . This enzyme is present in kidneys, liver, and brain, and plays a significant role in the metabolism of D-serine .

Mode of Action

The compound acts as an inhibitor of DAAO . It binds to the enzyme and prevents it from catalyzing the oxidation of D-amino acids . This inhibition is achieved through a mixed-type inhibition mode

Biochemical Pathways

By inhibiting DAAO, the compound affects the metabolism of D-serine , a full agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor . D-serine has been actively explored as a potential therapeutic agent for the treatment of schizophrenia . Inhibition of DAAO enhances D-serine bioavailability and attenuates D-serine-induced nephrotoxicity .

Pharmacokinetics

The compound is metabolically resistant to O-glucuronidation , unlike other structurally related DAAO inhibitors . This resistance could potentially enhance its bioavailability. Furthermore, oral coadministration of D-serine with the compound enhanced the plasma levels of D-serine in mice compared to the oral administration of D-serine alone , demonstrating its ability to serve as a pharmacoenhancer of D-serine.

Result of Action

The inhibition of DAAO by the compound leads to an increase in the levels of D-serine, enhancing its bioavailability . This could potentially improve the efficacy of D-serine as a therapeutic agent for the treatment of schizophrenia .

Propiedades

IUPAC Name |

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2/c25-17(12-5-6-15-16(11-12)20-8-7-19-15)21-9-10-24-18(26)13-3-1-2-4-14(13)22-23-24/h1-8,11H,9-10H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLKSGXEEPILPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2760316.png)

![2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2760317.png)

![1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2760320.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2760324.png)

![N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2760327.png)

![Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2760331.png)

![8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2760335.png)

![1-(2H-1,3-benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2760336.png)